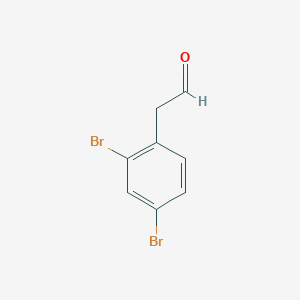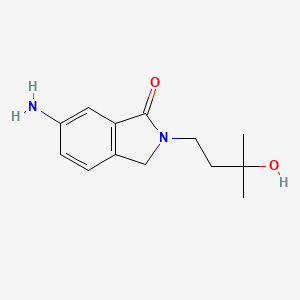![molecular formula C6H9F2N B13561218 3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
3,3-Difluoro-1-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-azaspiro[33]heptane is a spirocyclic compound characterized by the presence of a nitrogen atom within its ring structure and two fluorine atoms attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of a suitable cyclobutanone derivative. The key steps include:
Wittig Reaction: This reaction is used to introduce an alkene group into the cyclobutanone derivative.
Cycloaddition: The alkene undergoes a [2+2] cycloaddition with an isocyanate, such as Graf’s isocyanate (ClO₂S-NCO), to form a spirocyclic β-lactam.
Reduction: The β-lactam ring is then reduced using a reducing agent like alane to yield the desired this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the ring can participate in oxidation and reduction reactions, leading to different derivatives.
Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, expanding the molecular complexity.
Common Reagents and Conditions:
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the nitrogen atom .
Applications De Recherche Scientifique
3,3-Difluoro-1-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It is explored as a bioisostere of piperidine, a common scaffold in drug design. This makes it a valuable component in the development of new pharmaceuticals.
Biological Studies: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of complex organic molecules
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and electrostatic interactions with biological macromolecules. This allows the compound to inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-Azaspiro[3.3]heptane: This compound is structurally similar but lacks the fluorine atoms. It is also used as a bioisostere of piperidine.
2-Azaspiro[3.3]heptane: Another variant with different substitution patterns, offering distinct reactivity and applications.
Uniqueness: 3,3-Difluoro-1-azaspiro[3.3]heptane is unique due to the presence of the fluorine atoms, which enhance its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering improved pharmacokinetic properties compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C6H9F2N |
|---|---|
Poids moléculaire |
133.14 g/mol |
Nom IUPAC |
3,3-difluoro-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-9-5(6)2-1-3-5/h9H,1-4H2 |
Clé InChI |
VQOUILNLTVGBII-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)

![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)

![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)




